2-Ethyl-3-methyl-4-nitroquinoline 1-oxide
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Overview
Description
2-Ethyl-3-methyl-4-nitroquinoline 1-oxide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with ethyl, methyl, and nitro groups, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-4-nitroquinoline 1-oxide typically involves the nitration of quinoline derivatives followed by oxidation. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the dehydration of glycerol to acrolein, followed by cyclization and oxidation to form the quinoline structure.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These methods not only improve yield but also reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Bromination using bromine (Br2) in nitrobenzene.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Ethyl-3-methyl-4-nitroquinoline 1-oxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinoline derivatives.
Biology: Studied for its mutagenic and carcinogenic properties, making it a useful tool in DNA damage and repair studies
Properties
CAS No. |
33241-28-0 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-ethyl-3-methyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C12H12N2O3/c1-3-10-8(2)12(14(16)17)9-6-4-5-7-11(9)13(10)15/h4-7H,3H2,1-2H3 |
InChI Key |
JVPFKNQZFFMUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](C2=CC=CC=C2C(=C1C)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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